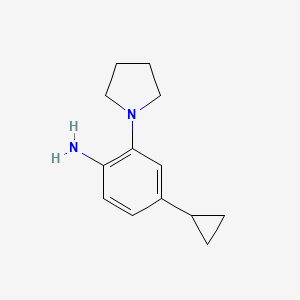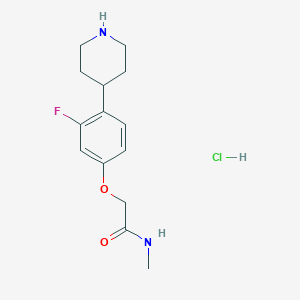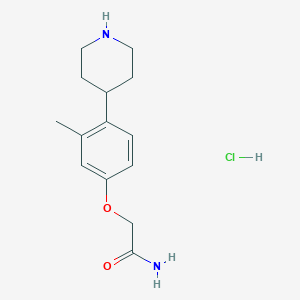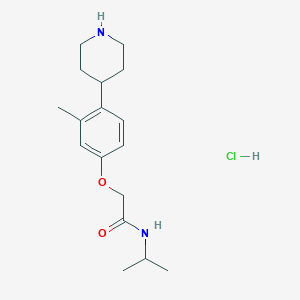
N-cyclopropyl-2-(3-fluoro-4-(piperidin-4-yl)phenoxy)acetamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-2-(3-fluoro-4-(piperidin-4-yl)phenoxy)acetamide hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a cyclopropyl group, a fluorophenyl group, and a piperidinyl moiety, making it a unique and versatile molecule.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-fluoro-4-hydroxybenzaldehyde and piperidine-4-carboxylic acid.
Reaction Steps:
Formation of Piperidinyl Ester: The carboxylic acid is first converted to its piperidinyl ester using piperidine.
Cyclopropyl Amide Formation: The ester is then reacted with cyclopropylamine to form the cyclopropyl amide.
Hydroxy Group Protection: The hydroxy group on the benzene ring is protected using a suitable protecting group.
Final Steps: The protecting group is removed, and the compound is converted to its hydrochloride salt form.
Industrial Production Methods:
Batch Production: The compound can be produced in batches using the above synthetic route, with careful control of reaction conditions to ensure purity and yield.
Continuous Flow Chemistry: For large-scale production, continuous flow chemistry can be employed to streamline the synthesis process and improve efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring.
Reduction: Reduction reactions can be performed on the piperidinyl group.
Substitution: Nucleophilic substitution reactions can occur at the piperidinyl nitrogen.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Quinones and other oxidized phenyl derivatives.
Reduction Products: Piperidinyl derivatives with reduced functional groups.
Substitution Products: Various substituted piperidinyl compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: Medicine: The compound may be explored for its therapeutic properties, including anti-inflammatory and analgesic effects. Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The compound exerts its effects through interactions with specific molecular targets and pathways. The cyclopropyl group may enhance binding affinity to certain receptors, while the fluorophenyl group can influence the compound's pharmacokinetic properties. The piperidinyl moiety may interact with enzymes or receptors involved in biological processes.
Vergleich Mit ähnlichen Verbindungen
N-cyclopropyl-2-(4-(piperidin-4-yl)phenoxy)acetamide hydrochloride: Similar structure but without the fluorine atom.
N-cyclopropyl-2-(3-(piperidin-4-yl)phenoxy)acetamide hydrochloride: Different position of the piperidinyl group on the phenyl ring.
Uniqueness: The presence of the fluorine atom in the phenyl ring of N-cyclopropyl-2-(3-fluoro-4-(piperidin-4-yl)phenoxy)acetamide hydrochloride enhances its binding affinity and selectivity compared to similar compounds without fluorine.
Eigenschaften
IUPAC Name |
N-cyclopropyl-2-(3-fluoro-4-piperidin-4-ylphenoxy)acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O2.ClH/c17-15-9-13(21-10-16(20)19-12-1-2-12)3-4-14(15)11-5-7-18-8-6-11;/h3-4,9,11-12,18H,1-2,5-8,10H2,(H,19,20);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIYLPCDVYQTLNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)COC2=CC(=C(C=C2)C3CCNCC3)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














